molecular formula C11H8N2O5 B1594649 Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate CAS No. 487034-01-5

Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

Cat. No. B1594649
M. Wt: 248.19 g/mol
InChI Key: LDMFHKPYABXOLR-UHFFFAOYSA-N
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Description

“Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 487034-01-5 . It has a molecular weight of 248.19 . The IUPAC name for this compound is methyl 5-(4-nitrophenyl)-3-isoxazolecarboxylate . It appears as a light yellow to brown solid .


Molecular Structure Analysis

The InChI code for “Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate” is 1S/C11H8N2O5/c1-17-11(14)9-6-10(18-12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate” is a light yellow to brown solid . The storage temperature for this compound is +4°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalytic Asymmetric Michael Addition : A study by Pei et al. (2011) developed an enantioselective 1,6-Michael addition reaction of arylthiols to a range of 3-methyl-4-nitro-5-alkenyl-isoxazoles, demonstrating the utility of Takemoto's thiourea catalyst for synthesizing optically active chiral sulfur compounds with a 4-nitroisoxazol-5-yl moiety. This process offers high yields and enantioselectivities, highlighting its potential in synthetic organic chemistry (Pei et al., 2011).

  • Synthetic Approaches to Nitro-Substituted Isoxazoles : Vasilenko et al. (2019) provided a comprehensive review of synthetic methods for creating 3-, 4-, and 5-nitroisoxazoles, highlighting their significance as intermediates in organic synthesis and potential bioactive compounds. The review suggests that while there are multiple methods for synthesizing 4-nitroisoxazoles, approaches for 3-nitro- and 5-nitroisoxazoles are less common and often involve complex heterocyclization processes (Vasilenko et al., 2019).

Biological Activities

  • Antimitotic and Anticancer Activities : The synthesis of novel 5-aminoisoxazoles bearing alkoxyaryl moieties, including derivatives of Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate, has demonstrated moderate antimitotic activity against the human lung carcinoma A549 cell line. This suggests potential applications in the development of anticancer agents (Vasilenko et al., 2017).

  • Antiprotozoal and Antimicrobial Applications : Research into the synthesis and biological evaluation of isoxazole derivatives, including those related to Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate, has shown significant anti-hepatic cancer and antimicrobial effects, indicating their potential in treating infections and cancer (Hassan et al., 2019).

Material Science Applications

  • Corrosion Inhibition : Studies on oxadiazole derivatives, closely related to isoxazole compounds, have demonstrated their effectiveness as corrosion inhibitors on mild steel, suggesting that derivatives of Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate might also find applications in protecting metals from corrosion (Kalia et al., 2020).

Safety And Hazards

The safety information for “Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate” indicates that there are no GHS symbols associated with it . A Material Safety Data Sheet (MSDS) is available for this compound .

properties

IUPAC Name

methyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-17-11(14)9-6-10(18-12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORQPQFJPVHBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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